Home > Products > Screening Compounds P139965 > Fenoprofen acyl-beta-D-glucuronide
Fenoprofen acyl-beta-D-glucuronide -

Fenoprofen acyl-beta-D-glucuronide

Catalog Number: EVT-8331051
CAS Number:
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fenoprofen acyl-beta-D-glucuronide is a significant metabolite of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the glucuronidation process, which is a major metabolic pathway for carboxylic acid drugs in mammals. The acyl-beta-D-glucuronide derivative plays a crucial role in the pharmacokinetics and pharmacodynamics of fenoprofen, influencing its therapeutic efficacy and safety profile.

Source

Fenoprofen acyl-beta-D-glucuronide is synthesized in the liver via the action of UDP-glucuronosyltransferases, primarily UGT2B7 and UGT1A9, which catalyze the conjugation of fenoprofen with glucuronic acid. This metabolic transformation enhances the solubility of fenoprofen, facilitating its excretion through urine.

Classification

Fenoprofen acyl-beta-D-glucuronide is classified as an acyl glucuronide. Acyl glucuronides are reactive metabolites that can form covalent adducts with proteins, potentially leading to adverse drug reactions. They are characterized by their ability to undergo transacylation and hydrolysis, which can influence their stability and reactivity in biological systems.

Synthesis Analysis

Methods

The synthesis of fenoprofen acyl-beta-D-glucuronide typically involves enzymatic reactions using liver microsomes or recombinant UDP-glucuronosyltransferases. The process can be optimized to yield specific diastereomers of the acyl glucuronide.

Technical Details

  1. Enzymatic Glucuronidation: Fenoprofen is incubated with liver microsomes containing UDP-glucuronosyltransferases in the presence of uridine diphosphate-glucuronic acid.
  2. Purification: The resulting product can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
  3. Characterization: The synthesized compound is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure

Fenoprofen acyl-beta-D-glucuronide consists of a glucuronic acid moiety linked to the acyl group derived from fenoprofen. The structure can be represented as follows:

  • Molecular Formula: C19_{19}H27_{27}O7_{7}
  • Molecular Weight: 365.42 g/mol
  • CAS Number: 35440-36-9

Data

The molecular structure features a beta-D-glucuronic acid unit attached via an ester bond to the carboxylic acid group of fenoprofen. This configuration allows for unique reactivity patterns compared to other metabolites.

Chemical Reactions Analysis

Reactions

Fenoprofen acyl-beta-D-glucuronide can undergo several chemical reactions:

  1. Hydrolysis: The ester bond can be hydrolyzed back to fenoprofen and glucuronic acid under physiological conditions.
  2. Transacylation: The acyl moiety can transfer to nucleophilic sites on proteins, forming covalent adducts.
  3. Degradation: The compound exhibits varying stability depending on pH and temperature, with half-lives that influence its biological activity.

Technical Details

The degradation kinetics of fenoprofen acyl-beta-D-glucuronide can be assessed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allowing for real-time monitoring of concentration changes over time.

Mechanism of Action

Process

The mechanism of action for fenoprofen involves its conversion into fenoprofen acyl-beta-D-glucuronide, which modulates its pharmacological effects:

  1. Inhibition of Cyclooxygenase Enzymes: Fenoprofen acts by inhibiting cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.
  2. Formation of Covalent Adducts: The reactive nature of the acyl glucuronide allows it to bind irreversibly to proteins, potentially altering their function and contributing to both therapeutic effects and adverse reactions.

Data

Studies indicate that the rate of covalent binding correlates with the stability of the acyl glucuronide in solution, impacting its pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in water due to the polar nature of the glucuronic acid moiety.
  • Stability: Generally stable under neutral pH but may degrade under extreme conditions.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of an electrophilic carbon in the acyl group.
  • Half-Life: Varies based on environmental conditions; studies have shown half-lives ranging from 4 hours in unstable conditions to over 10 hours under more stable conditions .
Applications

Scientific Uses

Fenoprofen acyl-beta-D-glucuronide has several applications in scientific research:

  1. Drug Metabolism Studies: It serves as a model compound for studying glucuronidation processes and metabolic pathways of NSAIDs.
  2. Toxicology Research: Understanding its reactivity helps assess potential risks associated with drug-induced liver injury due to covalent binding to proteins.
  3. Pharmacokinetic Analysis: It is crucial for evaluating drug clearance rates and interactions within biological systems.
Biosynthesis and Metabolic Pathways of Fenoprofen Acyl-β-D-Glucuronide

Enzymatic Glucuronidation via Uridine Diphosphate Glucuronosyltransferases (Uridine Diphosphate Glucuronosyltransferases)

Fenoprofen, a 2-arylpropionic acid non-steroidal anti-inflammatory drug, undergoes obligatory phase II metabolism primarily via glucuronidation to form its acyl-β-D-glucuronide conjugate. This biosynthetic reaction is catalyzed by microsomal enzymes of the Uridine Diphosphate Glucuronosyltransferases superfamily, located in the endoplasmic reticulum of hepatocytes and extrahepatic tissues. The reaction mechanism involves nucleophilic attack by the carboxylate oxygen of fenoprofen on the anomeric carbon (C1) of glucuronic acid, derived from the cofactor uridine diphosphate glucuronic acid. This transesterification results in the formation of a β-configured glycosidic bond and the release of uridine diphosphate [1] [8].

Uridine Diphosphate Glucuronosyltransferases 2B7 is the principal isoform responsible for fenoprofen acyl glucuronidation in humans, a characteristic shared with other propionic acid derivatives like ketoprofen and naproxen. This isoform exhibits high catalytic efficiency toward carboxylic acid-containing substrates due to specific active site residues accommodating bulky arylpropionic acid structures. Comparative studies across species reveal significant interspecies variability in fenoprofen glucuronidation kinetics. For instance, human liver microsomes demonstrate substantially higher maximum velocity (Vmax = 6.66 ± 0.33 nmol/min/mg protein) compared to rat liver microsomes (Vmax = 0.83 ± 0.04 nmol/min/mg protein), reflecting differential Uridine Diphosphate Glucuronosyltransferases expression patterns and substrate affinities [10].

Table 1: Enzymatic Kinetics of Fenoprofen Glucuronidation in Hepatic Microsomes | Species | Vmax (nmol/min/mg protein) | Km (μM) | CLint (μL/min/mg) | |-------------|-----------------------------------|------------------|-----------------------------| | Human | 6.66 ± 0.33 | 59.5 ± 7.79 | 0.12 ± 0.02 | | Monkey | 3.88 ± 0.15 | 17.90 ± 2.59 | 0.22 ± 0.01 | | Dog | 5.05 ± 0.42 | 41.45 ± 10.21 | 0.13 ± 0.01 | | Mouse | 7.22 ± 0.28 | 91.85 ± 8.05 | 0.08 ± 0.01 | | Rat | 0.83 ± 0.04 | 24.03 ± 4.26 | 0.03 ± 0.01 |

Tissue distribution studies confirm the liver as the primary site of glucuronidation, with intestinal and renal microsomes exhibiting minimal activity. This hepatic dominance is attributed to the abundant expression of Uridine Diphosphate Glucuronosyltransferases 2B7 in hepatocytes, where it constitutes a significant proportion of hepatic Uridine Diphosphate Glucuronosyltransferases content. The reaction follows classical Michaelis-Menten kinetics, with pH optimum between 7.2–7.6, requiring magnesium ions as a cofactor for optimal catalytic activity [10].

Stereoselective Formation and Interconversion of Diastereomers

Fenoprofen exists as an enantiomeric pair (R- and S-enantiomers), and its glucuronidation exhibits pronounced stereoselectivity. Human Uridine Diphosphate Glucuronosyltransferases 2B7 displays preferential kinetics for the (R)-enantiomer, producing fenoprofen acyl-β-D-glucuronide as diastereomeric conjugates due to the newly created chiral center at the glucuronide anomeric carbon (C1). This process generates two distinct diastereomeric pairs: 1-β-O-(R-fenoprofen)-glucuronide and 1-β-O-(S-fenoprofen)-glucuronide, each possessing unique physicochemical properties and metabolic behaviors [4].

The inherent chemical lability of the acyl glucuronide bond facilitates non-enzymatic intramolecular transacylation (acyl migration). This process involves nucleophilic attack by adjacent hydroxyl groups of the glucuronic acid moiety, leading to the formation of positional isomers (2-, 3-, and 4-O-acyl glucuronides). These isomers exist in equilibrium with the native 1-β-O-acyl glucuronide and exhibit increased reactivity due to their aldehyde functionality. Critically, the (R)-fenoprofen acyl glucuronide demonstrates significantly faster degradation kinetics (hydrolysis and migration) compared to the (S)-diastereomer under physiological conditions (pH 7.4, 37°C). The degradation half-life (t½) of (R)-fenoprofen glucuronide is substantially shorter than its (S)-counterpart, contributing to its higher chemical reactivity [4].

Table 2: Degradation Kinetics of Fenoprofen Acyl Glucuronide Diastereomers | Diastereomer | Degradation Half-Life (t½) at pH 7.4, 37°C | Major Degradation Pathway | Relative Migration Rate | |-------------------|---------------------------------------------------|--------------------------------|------------------------------| | (R)-Fenoprofen Acyl-β-D-glucuronide | Shorter | Hydrolysis & Migration | Higher | | (S)-Fenoprofen Acyl-β-D-glucuronide | Longer | Hydrolysis | Lower |

This stereoselective degradation profoundly influences the diastereomers' biological interactions. The enhanced instability of (R)-fenoprofen glucuronide correlates with its greater propensity for irreversible covalent binding to serum albumin and other proteins. Stereoselective differences extend to interactions with Uridine Diphosphate Glucuronosyltransferases enzymes themselves. Evidence suggests that acyl glucuronide metabolites of non-steroidal anti-inflammatory drugs can covalently modify their metabolizing enzymes (e.g., Uridine Diphosphate Glucuronosyltransferases 2B7) in a stereoselective manner, potentially influencing subsequent metabolic activity. This irreversible binding shows significant correlation with glucuronide half-life, where less stable glucuronides (like (R)-fenoprofen glucuronide) form higher adduct levels [1] [4].

Metabolic Fate in Hepatic and Extrahepatic Tissues

Following its hepatic formation, fenoprofen acyl-β-D-glucuronide undergoes complex distribution and elimination processes. A significant fraction is actively transported into the biliary system via canalicular efflux transporters, particularly multidrug resistance-associated protein 2 and breast cancer resistance protein. This biliary excretion leads to intestinal delivery, where luminal β-glucuronidases (produced by gut microbiota) hydrolyze the glucuronide conjugate, liberating free fenoprofen. The parent drug is then reabsorbed, establishing enterohepatic recirculation that prolongs systemic exposure and influences pharmacokinetic profiles [7] [10].

A portion of fenoprofen acyl glucuronide enters systemic circulation, where it exhibits reactivity toward plasma proteins. In vitro and in vivo studies confirm covalent adduct formation primarily with human serum albumin, occurring via two mechanisms: 1) Transacylation: Direct nucleophilic displacement of the glucuronide by protein nucleophiles (e.g., lysine, tyrosine, cysteine residues), and 2) Glycation: Initial acyl migration to form reactive aldehydes, followed by Schiff base formation with protein amino groups, which may undergo Amadori rearrangement to stable ketoamine adducts. In vivo studies in humans administered racemic fenoprofen demonstrate enantioselective protein adduction, with significantly higher irreversible binding observed for the (S)-enantiomer (3.23 ± 0.85 mol adduct/mol protein × 10–4) compared to the (R)-enantiomer (1.02 ± 0.32 mol adduct/mol protein × 10–4) despite the higher intrinsic reactivity of the (R)-glucuronide. This apparent paradox may relate to differences in plasma diastereomer concentrations, protein binding affinities, or access to specific reactive nucleophiles [4] [6].

Within hepatocytes, fenoprofen acyl glucuronide interacts with intracellular targets. Organelle fractionation studies using related non-steroidal anti-inflammatory drug glucuronides demonstrate covalent adduct formation with proteins in the cytosol, mitochondria, microsomes, and nucleus. The highest adduct levels typically occur in cytosolic fractions, potentially reflecting higher nucleophile accessibility or abundance. Crucially, fenoprofen acyl glucuronide forms covalent adducts with the very Uridine Diphosphate Glucuronosyltransferases enzymes responsible for its biosynthesis, particularly Uridine Diphosphate Glucuronosyltransferases 2B7. Quantitative analyses reveal Uridine Diphosphate Glucuronosyltransferases 2B isoforms bind significantly higher amounts of propionic acid-derived acyl glucuronides compared to Uridine Diphosphate Glucuronosyltransferases 1A isoforms. This covalent modification could potentially impair enzyme function or trigger adaptive cellular responses [1].

Table 3: Distribution of Covalent Adduct Formation of Acyl Glucuronides in Subcellular Fractions | Subcellular Fraction | Relative Adduct Formation (e.g., Diclofenac/Ketoprofen Glucuronide) | |---------------------------|------------------------------------------------------------------------| | Cytosol (Cyt) | Highest | | Microsomes (Mic) | Moderate | | Mitochondria (Mit) | Low | | Nucleus (Nuc) | Low to Moderate |

Extrahepatic glucuronidation, though quantitatively less significant than hepatic metabolism, occurs in tissues expressing relevant Uridine Diphosphate Glucuronosyltransferases isoforms, such as kidney (Uridine Diphosphate Glucuronosyltransferases 2B7) and intestine (Uridine Diphosphate Glucuronosyltransferases 2B7, 1A10). However, fenoprofen glucuronidation rates in these tissues are markedly lower than in the liver. Renal excretion contributes to the elimination of both the parent drug and its glucuronide, although tubular reabsorption may limit clearance efficiency. The potential for intra-renal adduct formation exists, given the expression of Uridine Diphosphate Glucuronosyltransferases and transporters in proximal tubular cells, but remains less characterized than hepatic or plasma events [5] [10].

Properties

Product Name

Fenoprofen acyl-beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(2-phenoxyphenyl)propanoyloxy]oxane-2-carboxylic acid

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c1-11(13-9-5-6-10-14(13)28-12-7-3-2-4-8-12)20(27)30-21-17(24)15(22)16(23)18(29-21)19(25)26/h2-11,15-18,21-24H,1H3,(H,25,26)/t11?,15-,16-,17+,18-,21-/m0/s1

InChI Key

OUSPEHIWFXFVNC-RVLIQFCMSA-N

SMILES

CC(C1=CC=CC=C1OC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC(C1=CC=CC=C1OC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.